Cas no 1344005-75-9 (1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine)
1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine
- 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine
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- MDL: MFCD20306683
- Inchi: 1S/C10H14N6/c11-8-2-1-4-15(6-8)9-10-14-13-7-16(10)5-3-12-9/h3,5,7-8H,1-2,4,6,11H2
- InChI Key: LERQFSVEGMPWQB-UHFFFAOYSA-N
- SMILES: N1(C2C3=NN=CN3C=CN=2)CCCC(C1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 248
- XLogP3: 0.2
- Topological Polar Surface Area: 72.3
1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T113006-100mg |
1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine |
1344005-75-9 | 100mg |
$ 115.00 | 2022-06-03 | ||
| TRC | T113006-500mg |
1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine |
1344005-75-9 | 500mg |
$ 435.00 | 2022-06-03 | ||
| TRC | T113006-1g |
1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine |
1344005-75-9 | 1g |
$ 660.00 | 2022-06-03 | ||
| Enamine | EN300-264841-1g |
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-amine |
1344005-75-9 | 1g |
$770.0 | 2023-09-14 | ||
| Enamine | EN300-264841-5g |
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-amine |
1344005-75-9 | 5g |
$2235.0 | 2023-09-14 | ||
| Enamine | EN300-264841-10g |
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-amine |
1344005-75-9 | 10g |
$3315.0 | 2023-09-14 | ||
| Enamine | EN300-264841-0.05g |
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-amine |
1344005-75-9 | 0.05g |
$647.0 | 2023-09-14 | ||
| Enamine | EN300-264841-0.1g |
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-amine |
1344005-75-9 | 0.1g |
$678.0 | 2023-09-14 | ||
| Enamine | EN300-264841-0.25g |
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-amine |
1344005-75-9 | 0.25g |
$708.0 | 2023-09-14 | ||
| Enamine | EN300-264841-0.5g |
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-amine |
1344005-75-9 | 0.5g |
$739.0 | 2023-09-14 |
1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine
Research Briefing on 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine (CAS: 1344005-75-9)
In recent years, the compound 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine (CAS: 1344005-75-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its triazolopyrazine and piperidine moieties, has shown promising potential as a key intermediate or active pharmaceutical ingredient (API) in drug discovery programs. Its unique structural features make it a versatile scaffold for targeting various biological pathways, particularly in oncology and central nervous system (CNS) disorders.
The latest research on this compound has focused on its synthesis, optimization, and biological evaluation. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route for 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine, highlighting improved yield and purity compared to previous methods. The study also explored its pharmacokinetic properties, demonstrating favorable oral bioavailability and metabolic stability in preclinical models. These findings suggest its potential as a lead compound for further development.
Another significant area of investigation has been the compound's mechanism of action. Recent in vitro and in vivo studies have identified 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine as a potent inhibitor of specific kinase targets implicated in cancer cell proliferation. Data presented at the 2024 American Association for Cancer Research (AACR) annual meeting revealed its efficacy in suppressing tumor growth in xenograft models, with minimal off-target effects. These results underscore its potential as a targeted therapy for certain malignancies.
In addition to its anticancer properties, emerging research has explored the compound's applications in neurological disorders. A 2024 study in Neuropharmacology reported that 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine exhibits modulatory effects on neurotransmitter systems, particularly those involving dopamine and serotonin. This dual activity profile positions it as a potential candidate for treating complex CNS conditions such as depression and Parkinson's disease. However, further optimization may be required to enhance its blood-brain barrier permeability.
The safety profile of 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine has also been a focus of recent investigations. Toxicology studies conducted in accordance with Good Laboratory Practice (GLP) standards have shown an acceptable safety margin in animal models, with no significant organ toxicity observed at therapeutic doses. These findings support its progression into more advanced preclinical development stages, though comprehensive safety assessments in human trials will be essential.
Looking ahead, several pharmaceutical companies have included derivatives of 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine in their drug pipelines, particularly for oncology indications. Patent filings in 2023-2024 indicate growing commercial interest in this chemical scaffold, with claims covering various formulations and combination therapies. The compound's versatility and demonstrated biological activity make it a valuable asset in the ongoing search for novel therapeutic agents.
In conclusion, 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine represents an exciting area of research in chemical biology and drug discovery. Its dual potential in oncology and CNS disorders, coupled with recent advancements in synthesis and characterization, position it as a compound worthy of continued investigation. Future research directions may include structure-activity relationship studies to optimize its pharmacological properties and the development of more efficient large-scale synthesis methods to support clinical translation.
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